Product packaging for Boc-NH-PEG1-Ph-O-CH2COOH(Cat. No.:)

Boc-NH-PEG1-Ph-O-CH2COOH

Cat. No.: B12432387
M. Wt: 311.33 g/mol
InChI Key: KXKPTJWFRNNORE-UHFFFAOYSA-N
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Description

The innovative design of Boc-NH-PEG1-Ph-O-CH2COOH positions it as a significant asset in the construction of complex molecular systems. Its architecture is a testament to the thoughtful engineering required to address specific challenges in modern chemical synthesis.

Multifunctional building blocks are molecules that possess multiple reactive sites or functional groups, allowing for the sequential or orthogonal introduction of different molecular entities. This modularity is a cornerstone of modern synthetic strategies, providing a streamlined approach to creating diverse and complex molecules. acs.orgnih.govacs.org The use of such building blocks, like haloalkynes which can be considered dual-functionalized molecules, accelerates the discovery of new chemical entities and enables the construction of libraries of compounds for screening purposes. acs.org The ability to incorporate various structural motifs, including protected amines and aldehydes, without the need for extensive protecting group strategies, highlights the efficiency gained through these modular approaches. acs.orgnih.gov Polyketide natural products, for instance, are synthesized using multifunctional building blocks derived from commercially available starting materials. rsc.orgrsc.org

Linker molecules act as bridges, connecting different functional units to create bifunctional or multifunctional constructs. bldpharm.comlongdom.org In chemical biology, linkers are indispensable for creating bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). longdom.orgsymeres.com The linker's properties—including its length, flexibility, and polarity—are crucial determinants of the final conjugate's efficacy and stability. longdom.orgacs.orgdiva-portal.org For example, in PROTACs, the linker's nature governs the spatial arrangement of a target protein and an E3 ligase, which is critical for inducing protein degradation. bldpharm.com The choice between cleavable and non-cleavable linkers further expands the functional repertoire, allowing for either the release of a payload under specific conditions or the maintenance of a stable connection. symeres.com

The design of this compound is a deliberate orchestration of its constituent parts to achieve specific functionalities.

The key structural components are:

Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective reaction at the other end of the linker. The Boc group can be removed under specific acidic conditions, revealing a primary amine that can then be coupled to another molecule. This feature is crucial for the sequential and controlled assembly of complex molecules. acs.orgnih.gov

Phenyl group (-Ph-): The aromatic phenyl ring introduces a rigid and well-defined spatial element. This rigidity can be advantageous in applications where precise control over the distance and orientation between the linked moieties is required.

Carboxylic acid (-O-CH2COOH): The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through standard amide bond formation reactions. This functional group is a common attachment point for proteins, peptides, and other biomolecules.

This combination of a protected amine, a short PEG spacer, a rigid phenyl group, and a terminal carboxylic acid creates a heterobifunctional linker with distinct reactivity at each end.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid nih.gov
Molecular Formula C15H21NO6 nih.gov
Molecular Weight 311.33 g/mol nih.gov

| CAS Number | 2361117-22-6 | nih.govglpbio.com |

The unique architecture of this compound makes it a valuable tool in several advanced research areas, most notably in the development of PROTACs. medchemexpress.comcymitquimica.comsmallmolecules.comfluoroprobe.com PROTACs are chimeric molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com

This linker is specifically cited for its use in the synthesis of EED-targeted PROTACs. medchemexpress.comcymitquimica.comsmallmolecules.comfluoroprobe.commedchemexpress.commedchemexpress.com EED (Embryonic Ectoderm Development) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers. medchemexpress.commedchemexpress.com By facilitating the degradation of EED, these PROTACs offer a novel therapeutic strategy. The linker plays a critical role in bridging the EED-binding moiety and the E3 ligase ligand, and its specific length and rigidity, conferred by the phenyl and short PEG components, are likely optimized for the formation of a stable and productive ternary complex between EED, the PROTAC, and the E3 ligase. medchemexpress.com

The modular nature of this compound allows for its adaptation to other applications requiring the precise linkage of two molecular entities. Its defined structure and versatile reactive ends make it a powerful building block for constructing sophisticated chemical probes and potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO6 B12432387 Boc-NH-PEG1-Ph-O-CH2COOH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KXKPTJWFRNNORE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Boc Nh Peg1 Ph O Ch2cooh

Strategic Retrosynthesis of Boc-NH-PEG1-Ph-O-CH2COOH

A retrosynthetic analysis of this compound reveals logical disconnection points that simplify the molecule into readily available or easily synthesizable precursors. The structure consists of three main components: a Boc-protected aminoethyl group, a phenyl ether core, and a carboxymethyl group.

The primary disconnection can be made at the ether linkages. Cleavage of the ether bond between the PEG1 unit and the phenyl ring suggests two key intermediates: a Boc-protected aminoethanol derivative and a substituted phenol (B47542). A second disconnection at the ether linkage of the carboxymethyl group to the phenyl ring points to a hydroquinone (B1673460) derivative and a haloacetic acid precursor.

This analysis leads to a convergent synthetic strategy where the different fragments are prepared separately and then coupled in the final stages.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors.

The Boc-protected amine moiety is typically derived from ethanolamine (B43304). The protection of the amino group is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. The most common method involves the reaction of ethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent system.

This reaction proceeds under mild conditions to afford tert-butyl (2-hydroxyethyl)carbamate (B8442604) (Boc-NH-PEG1-OH) in good yield. biochempeg.com

Table 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate *

Reactant 1Reactant 2SolventProduct
EthanolamineDi-tert-butyl dicarbonateDichloromethane (B109758)/Watertert-butyl (2-hydroxyethyl)carbamate

The formation of the ether linkage between the Boc-protected aminoethanol and the phenyl ring is commonly achieved through a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or tosylate.

In a plausible synthetic route, a suitably substituted phenol, such as methyl 4-hydroxyphenoxyacetate, can be reacted with a tosylated or halogenated derivative of Boc-NH-PEG1-OH. The hydroxyl group of Boc-NH-PEG1-OH would first be activated, for example, by conversion to a tosylate or a bromide.

The terminal carboxylic acid is introduced by the reaction of a phenol with an α-haloacetic acid ester, followed by hydrolysis. A common reagent for this transformation is ethyl bromoacetate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the phenol.

For the synthesis of this compound, a precursor such as 4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenol would be reacted with ethyl bromoacetate. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Table 2: Formation of Phenoxyacetic Acid Moiety

Phenolic PrecursorReagentBaseIntermediateFinal Product (after hydrolysis)
4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenolEthyl bromoacetatePotassium CarbonateEthyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetateThis compound

Optimized Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of related compounds. While perhaps less direct for a single target, this strategy is highly valuable in medicinal chemistry for creating a diverse set of analogs for structure-activity relationship (SAR) studies. For example, a core intermediate containing the PEG1-phenyl ether could be synthesized and then reacted with various reagents to introduce different functional groups at either end, including the carboxylic acid. The development of modular "click chemistry" approaches has greatly facilitated the rapid assembly of diverse PROTAC linkers in a convergent manner. nih.gov

Development of Greener Synthetic Pathways

The development of environmentally benign synthetic methodologies for complex molecules like this compound is a growing area of focus, driven by the principles of green chemistry. Traditional synthetic routes often involve the use of hazardous reagents and solvents. Greener alternatives aim to reduce waste, improve energy efficiency, and utilize less toxic substances.

One of the key transformations in the synthesis of this compound is the Williamson ether synthesis. Greener approaches to this reaction include the use of phase-transfer catalysts, which can facilitate the reaction in more environmentally friendly solvent systems, potentially even in water, thereby reducing the reliance on volatile organic compounds. acs.orgrsc.org Microwave-assisted synthesis has also emerged as a green technique that can significantly shorten reaction times and improve yields for ether formation. benthamdirect.com

For the Boc protection and deprotection steps, greener methods are also being explored. The use of water as a solvent for N-Boc deprotection at elevated temperatures represents a significant improvement over traditional methods that use corrosive and hazardous acids like trifluoroacetic acid (TFA). acs.org Additionally, the development of solid acid catalysts for continuous flow deprotection processes can enhance efficiency and minimize waste. rsc.org

Chemical Transformations of this compound

The bifunctional nature of this compound allows for a variety of chemical transformations at either the Boc-protected amine or the carboxylic acid moiety. These transformations are crucial for its application as a linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Deprotection Strategies for the Boc Group in this compound

Common Deprotection Methods for the Boc Group

Reagent/ConditionSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard and highly effective method, but TFA is corrosive.
Hydrochloric Acid (HCl)Dioxane, Methanol (B129727), or Ethyl AcetateRoom TemperatureAnother common acidic condition for Boc removal.
Thermal DeprotectionHigh-boiling solvents (e.g., Acetonitrile)High TemperatureAn alternative to acidic conditions, often used in flow chemistry setups. researchgate.netresearchgate.net
Solid Acid CatalystsTetrahydrofuran (B95107) (THF)Elevated Temperature (in flow)Offers a greener and more efficient continuous process. rsc.org

The selection of the deprotection method is crucial to avoid unwanted side reactions. For instance, in complex molecules with other acid-labile groups, milder or more selective deprotection conditions may be necessary. Thermal deprotection in a continuous flow setup offers precise control over reaction time and temperature, which can lead to selective removal of the Boc group. acs.org

Activation and Derivatization Reactions of the Carboxylic Acid Moiety in this compound

The carboxylic acid group of this compound can be activated to facilitate the formation of amide bonds with primary or secondary amines. This is a key reaction for incorporating this linker into larger molecular constructs. The direct reaction between a carboxylic acid and an amine is generally inefficient, thus requiring the use of coupling reagents to form a more reactive intermediate.

Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (optional)Base (optional)Common Solvents
DCC (Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)DMAP (4-Dimethylaminopyridine)DCM, DMF
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA (N,N-Diisopropylethylamine)DMF, DCM
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)NoneDIPEADMF
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)NoneDIPEADMF

The choice of coupling reagent and additives can influence the reaction efficiency and help to suppress side reactions, such as racemization, particularly when coupling with chiral amines. The activated carboxylic acid can then react with a wide range of amino-containing molecules to form stable amide linkages.

Considerations for Large-Scale Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. This compound is often a critical component in the synthesis of high-value molecules like PROTACs, where purity, consistency, and cost-effectiveness are paramount. jetir.orgyoutube.com

Key considerations for large-scale synthesis include:

Process Safety and Optimization: The use of hazardous reagents and solvents must be carefully managed. Optimizing reaction conditions to minimize the use of toxic materials and to control exotherms is crucial. youtube.com

Purification: The purification of the final product and intermediates can be challenging due to the molecule's amphiphilic nature. Developing robust and scalable purification methods, such as crystallization or chromatography, is essential.

Cost of Goods: The cost of starting materials and reagents is a significant factor in large-scale production. Identifying cost-effective and readily available raw materials is important for the economic viability of the process.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

The modular nature of PROTAC synthesis often involves the parallel synthesis of a library of linkers to optimize the properties of the final drug candidate. nih.gov This necessitates a flexible and efficient large-scale synthesis platform for linker molecules like this compound. The development of continuous flow processes for key reaction steps, such as Boc deprotection, can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net

Advanced Structural and Spectroscopic Characterization of Boc Nh Peg1 Ph O Ch2cooh and Its Derivatives

Conformational Analysis of the Boc-NH-PEG1-Ph-O-CH2COOH Scaffold

The single ethylene (B1197577) glycol unit (PEG1) is a critical determinant of the molecule's flexibility. Comprised of C-C and C-O single bonds, this segment possesses multiple rotational degrees of freedom, allowing the Boc-protected amine and the phenoxyacetic acid moieties to adopt a wide range of relative orientations. This inherent plasticity is a key feature of PEG linkers used in drug design, as it enables the molecule to span variable distances and find optimal binding conformations. nih.govresearchgate.net The linker's flexibility allows it to act as more than a simple spacer, contributing to the stabilization of interactions between the functional ends of the molecule and their respective binding partners. nih.govnih.gov

The length and composition of the linker are known to have a profound effect on the properties of bifunctional molecules. nih.gov While longer PEG chains provide greater reach and solubility, the short PEG1 segment in this specific compound offers a more constrained, yet still significant, level of conformational freedom. This controlled flexibility can be advantageous in pre-organizing the molecule into an active conformation that favors specific intermolecular interactions. precisepeg.com

While the PEG1 linker is flexible, rotation is not entirely free. Steric hindrance, particularly from the bulky tert-butyl group of the Boc protecting group, imposes significant conformational constraints. This bulkiness can influence the preferred dihedral angles of the adjacent N-C and C-O bonds, limiting the accessible conformational space. In alkyl halides, for instance, steric hindrance is a well-documented factor influencing reactivity, with increased bulkiness impeding the approach of other molecules. byjus.com A similar principle applies here, where the tert-butyl group can sterically shield one face of the molecule.

Further rotational barriers exist within the molecule:

Amide Resonance: The C-N bond of the carbamate (B1207046) group (Boc-NH) exhibits partial double-bond character due to resonance, leading to a significant rotational barrier. This restricts rotation and enforces a relatively planar geometry for the N-H, C=O, and O-tert-butyl groups.

Aromatic Ether Linkage: Rotation around the C(aryl)-O bond is also subject to hindrance from the ortho-hydrogens of the phenyl ring.

Carboxylic Acid Group: The presence of substituents near a carboxylic acid can create steric hindrance that affects its reactivity and intermolecular interactions. byjus.com

These rotational barriers and steric factors collectively define a complex potential energy surface with multiple local minima, corresponding to different stable conformations of the molecule.

Vibrational Spectroscopic Investigations of this compound

Vibrational spectroscopy provides a direct probe of the functional groups and bonding arrangements within the molecule. Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information for a comprehensive structural fingerprint.

FTIR spectroscopy is highly effective for identifying the characteristic functional groups present in this compound. The expected absorption bands are well-established based on the analysis of similar compounds. The spectrum would be dominated by strong absorptions from the two carbonyl groups and the broad O-H stretch of the carboxylic acid.

A table of predicted characteristic FTIR absorption frequencies is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Carbamate (Boc-NH)N-H Stretch3400 - 3250Medium
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Aliphatic (PEG, Boc)C-H Stretch3000 - 2850Medium
Carboxylic AcidC=O Stretch1725 - 1700Strong
Carbamate (Boc)C=O Stretch1715 - 1680Strong
Aromatic RingC=C Stretch1600 & 1475Medium to Weak
Carbamate (Boc-NH)N-H Bend1540 - 1520Medium
Carboxylic Acid / EtherC-O Stretch1320 - 1210Strong
Aromatic Ether=C-O-C Stretch1250 - 1020Strong

Data synthesized from established spectroscopic tables and principles. vscht.czpressbooks.publibretexts.orgorgchemboulder.com

The very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹, is a hallmark feature resulting from strong intermolecular hydrogen bonding. pressbooks.pub The two distinct C=O stretching frequencies for the carbamate and the carboxylic acid are also key diagnostic peaks. pressbooks.publibretexts.org

Raman spectroscopy provides complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations. It is an excellent tool for probing the skeletal structure of the molecule, especially the aromatic ring. nih.gov The para-substituted phenyl ring is expected to produce strong and characteristic signals.

Key expected signals in the Raman spectrum are outlined below.

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100 - 3050Medium
Aliphatic (PEG, Boc)C-H Stretch3000 - 2850Strong
Aromatic RingRing Breathing (Trigonal)~1600Strong
Aromatic RingRing Breathing~1000Strong
Aromatic RingC-H in-plane bend1200 - 950Medium
Ether LinkageC-O-C Symmetric Stretch950 - 800Medium

Data synthesized from established spectroscopic principles for aromatic and PEGylated compounds. nih.govresearchgate.net

The most prominent features would likely be the aromatic ring vibrations, which are often enhanced in Raman spectra. nih.gov Because this compound contains fluorophores (the aromatic ring), careful selection of the excitation wavelength may be necessary to avoid fluorescence interference, which can obscure the Raman signal. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Studies for Elucidating Dynamics and Interactions

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and dynamic behavior of the molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Based on the constituent parts of the molecule, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted.

Predicted ¹H NMR Chemical Shifts

Protons Environment Predicted Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ Boc group ~1.45 singlet 9H
-NH- Carbamate ~5.0 - 5.5 broad singlet 1H
-NH-CH₂- Methylene (B1212753) adjacent to N ~3.5 - 3.7 multiplet 2H
-O-CH₂- Methylene adjacent to O (PEG) ~3.8 - 4.1 multiplet 2H
Ar-H Aromatic ~6.9 (AA'BB' system) doublet 2H
Ar-H Aromatic ~7.2 (AA'BB' system) doublet 2H
-O-CH₂-COOH Methylene adjacent to acid ~4.6 singlet 2H

Predicted shifts are based on typical values for similar functional groups. rsc.orgacgpubs.orgresearchgate.net

Predicted ¹³C NMR Chemical Shifts

Carbons Environment Predicted Shift (δ, ppm)
-C(CH₃)₃ Boc methyls ~28
-NH-CH₂- Methylene adjacent to N ~40
-O-CH₂- Methylene adjacent to O (PEG) ~68
-O-CH₂-COOH Methylene adjacent to acid ~65
C(CH₃)₃ Boc quaternary carbon ~80
Ar-C Aromatic (para-substituted) ~115 - 158
-C=O Carbamate carbonyl ~156

Predicted shifts are based on typical values for similar functional groups. acgpubs.org

Beyond simple structural confirmation, dynamic NMR techniques could be employed to study the conformational flexibility of the PEG1 linker. libretexts.org Techniques such as 2D Exchange Spectroscopy (EXSY) can quantify slow exchange processes, such as the interconversion between different stable conformers. libretexts.org Variable-temperature NMR experiments could also be used to probe rotational barriers; as the temperature is lowered, separate signals for previously rapidly exchanging conformers may be observed, allowing for the calculation of the energy barrier to rotation.

Solution-State NMR for Detailed Structural Assignment and Purity

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would be anticipated to show distinct signals corresponding to the different chemical environments of the protons in the molecule.

Boc Group: A characteristic singlet integrating to nine protons would be expected for the tert-butyl protons, typically appearing in the upfield region (around 1.4 ppm).

PEG Linker: The methylene protons of the ethylene glycol unit (-NH-CH₂-CH₂-O-) would likely appear as two triplets.

Aromatic Ring: The protons on the phenoxy ring would present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Carboxylic Acid Moiety: The methylene protons adjacent to the carboxylic acid (-O-CH₂-COOH) would give a singlet, and the acidic proton of the carboxyl group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Amide Proton: The NH proton of the carbamate would likely be observed as a triplet, due to coupling with the adjacent methylene group.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Key expected signals include:

The carbonyl carbons of the Boc group and the carboxylic acid.

The quaternary carbon of the Boc group.

Signals corresponding to the carbons of the phenoxy ring.

The methylene carbons of the PEG linker and the acetic acid moiety.

The methyl carbons of the Boc group.

Purity Assessment:

High-resolution ¹H NMR is a powerful tool for assessing the purity of this compound. The presence of any unexpected signals would indicate the presence of impurities, such as residual solvents or byproducts from the synthesis. Integration of the signals can be used to quantify the level of these impurities relative to the main compound.

Hypothetical ¹H NMR Data Table for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5br s1H-COOH
~7.2d2HAr-H
~6.9d2HAr-H
~5.0t1H-NH-
~4.5s2H-O-CH₂-COOH
~4.0t2H-CH₂-O-Ar
~3.5q2H-NH-CH₂-
1.4s9H-C(CH₃)₃

Note: This table is a hypothetical representation of expected chemical shifts and may not reflect actual experimental values.

Solid-State NMR for Crystalline and Amorphous Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a technique used to study the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing valuable information about the local environment of nuclei in the solid state.

For this compound, ssNMR could be used to:

Distinguish between Crystalline and Amorphous Forms: Crystalline materials typically give rise to sharp, well-resolved ssNMR signals, while amorphous materials produce broad lines. The presence of multiple polymorphs (different crystalline forms) could also be detected, as they would exhibit distinct chemical shifts.

Probe Molecular Packing and Conformation: Techniques such as cross-polarization magic-angle spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra. The chemical shifts in the solid state are sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding. This can provide insights into how the molecules are arranged in the solid state.

Study Dynamics: ssNMR can also be used to probe molecular motions in the solid state, such as the rotation of the tert-butyl group or motions within the PEG linker.

Without experimental data, it is not possible to provide a data table for the solid-state NMR of this compound.

X-ray Crystallographic Analysis of this compound (if single crystals can be obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. The successful application of this technique to this compound is contingent upon the ability to grow high-quality single crystals.

If single crystals were obtained, X-ray diffraction analysis would provide:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Molecular Conformation: The three-dimensional arrangement of the atoms in the molecule, including the conformation of the flexible PEG linker and the orientation of the Boc and phenoxy groups, would be revealed.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice and would detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amide group, and π-stacking of the phenyl rings.

Hypothetical Crystallographic Data Table for this compound:

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
α (°)90
β (°)Hypothetical value
γ (°)90
Volume (ų)Hypothetical value
Ze.g., 4
R-factorHypothetical value

Note: This table is a hypothetical representation and requires experimental data from a successful single-crystal X-ray diffraction study.

Mechanistic Studies of Reactivity and Orthogonality of Functional Groups in Boc Nh Peg1 Ph O Ch2cooh

Kinetic and Thermodynamic Aspects of Boc Deprotection

The removal of the Boc protecting group is a critical step in exposing the primary amine for subsequent functionalization. This process is typically an acid-catalyzed hydrolysis of the carbamate (B1207046). fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, followed by the fragmentation of the protonated intermediate. masterorganicchemistry.com This fragmentation is thermodynamically driven by the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

The reaction rate is highly dependent on the concentration and strength of the acid used. researchgate.net Studies on similar Boc-protected amines have shown that the reaction kinetics can exhibit a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed mechanism. researchgate.net

Influence of Solvent and Catalyst on Deprotection Rates

The choice of solvent and acid catalyst profoundly impacts the rate of Boc deprotection. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed. mdpi.comacsgcipr.org The solvent's role is to facilitate the dissolution of the substrate and to stabilize the charged intermediates formed during the reaction.

Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are often used for HCl-mediated deprotection, while chlorinated solvents like dichloromethane (B109758) (DCM) are standard for TFA. acsgcipr.org More recently, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and esters have been adopted. acsgcipr.org The reaction can also be performed under thermolytic conditions in various solvents, where higher temperatures can effect deprotection even without a strong acid catalyst. acs.orgnih.gov The rate of thermal deprotection is influenced by solvent polarity, with more polar solvents like methanol (B129727) and trifluoroethanol often giving faster conversions at lower temperatures compared to non-polar solvents like toluene. acs.orgnih.gov

The following table illustrates typical conditions and relative reaction times for the deprotection of Boc-amines, which are analogous to the amine moiety in Boc-NH-PEG1-Ph-O-CH2COOH.

Catalyst SystemSolventTemperature (°C)Typical Reaction Time
4 M HCl1,4-DioxaneRoom Temperature1 - 4 hours
20% TFADichloromethane (DCM)Room Temperature0.5 - 2 hours
H-BEA Zeolite (Solid Acid)Tetrahydrofuran (THF)140 (Flow)< 1 minute
Thermal (No Acid)Methanol (MeOH)150 - 2400.5 - 1 hour
Thermal (No Acid)Toluene230 - 2400.5 - 1 hour

This is an interactive table based on representative data for Boc deprotection under various conditions. acsgcipr.orgnih.govrsc.org

Reaction Mechanisms of Carboxylic Acid Activation and Coupling

The carboxylic acid group of this compound is a versatile handle for conjugation, most commonly through the formation of amide or ester bonds. Direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack. This is typically achieved using coupling agents like carbodiimides or by converting it into an active ester. researchgate.netnih.govaxispharm.com

Amide Bond Formation via Carbodiimide (B86325) and Active Ester Chemistry

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. thermofisher.comnih.gov The mechanism begins with the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comluxembourg-bio.com This intermediate can then be directly attacked by a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com

However, the O-acylisourea intermediate is unstable, particularly in aqueous solutions, and can rearrange or hydrolyze. thermofisher.comnih.gov To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.com The O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester. This active ester is less susceptible to hydrolysis but is highly reactive toward primary amines, leading to efficient amide bond formation at physiological pH. thermofisher.com

The general mechanism is as follows:

Activation : The carboxyl group reacts with EDC to form the O-acylisourea intermediate.

Ester Formation : The intermediate reacts with NHS to form a stable, amine-reactive NHS ester.

Coupling : The NHS ester reacts with a primary amine (R'-NH₂) to form a stable amide bond.

Esterification Pathways and Selectivity Considerations

The carboxylic acid can also undergo esterification by reacting with an alcohol. This reaction can be catalyzed by a strong acid (Fischer esterification) or, more commonly for complex molecules, proceed via the same activation methods used for amidation. axispharm.com An activated carboxylic acid, such as the O-acylisourea or NHS ester intermediate, can be readily attacked by an alcohol nucleophile to form an ester linkage.

Kinetic studies on the esterification of carboxylic acids in polyethylene (B3416737) glycol have shown the reactions to be reversible and follow a second-order kinetic model. nih.govresearchgate.net Selectivity between amidation and esterification is a key consideration when both amine and alcohol nucleophiles are present. Amines are generally stronger nucleophiles than alcohols, so amidation is typically favored over esterification under competitive conditions. Reaction conditions, such as pH and solvent, can be optimized to enhance the selectivity for the desired product.

Orthogonal Reactivity Design for Sequential Functionalization

The term "orthogonal" in this context refers to the ability to perform a chemical reaction on one functional group without affecting the other. nih.govrsc.org The structure of this compound is ideally suited for orthogonal, sequential functionalization.

The two reactive sites, the Boc-protected amine and the carboxylic acid, have distinct chemical compatibilities:

Carboxylic Acid Coupling : Amide or ester bond formation is typically conducted under neutral to slightly basic conditions using coupling agents like EDC/NHS. The Boc protecting group is completely stable under these conditions. masterorganicchemistry.com

Amine Deprotection : The Boc group is removed under strongly acidic conditions (e.g., TFA or HCl). The carboxylic acid and the newly formed amide or ester bond are generally stable to these conditions.

This orthogonality allows for a controlled, stepwise synthesis. For example, a molecule of interest can first be coupled to the carboxylic acid terminus. Following purification, the Boc group can be removed to expose the amine, which can then be reacted with a second molecule. This selective reactivity is fundamental to the use of this compound as a linker in constructing complex molecules like antibody-drug conjugates or PROTACs. biochempeg.com

Influence of the Linker Architecture (PEG1-Ph-O-) on Reactive Site Accessibility and Steric Environment

Solubility and Aggregation : The hydrophilic PEG and ether components enhance the solubility of the molecule in a range of aqueous and organic solvents, which can be beneficial for reaction efficiency. researchgate.netmdpi.com

Steric Hindrance : The linker provides spatial separation between the two terminal functional groups and any molecules they are conjugated to. The length of the linker can influence the accessibility of the reactive sites. The combination of a flexible ethylene (B1197577) glycol unit and a rigid phenyl group creates a defined spatial orientation that can minimize steric hindrance, potentially leading to faster reaction kinetics compared to more compact linkers. nih.gov

Chemical Stability : The ether and phenyl groups within the linker are chemically robust and are stable to the conditions required for both amide/ester coupling and Boc deprotection, ensuring the integrity of the linker throughout a multi-step synthesis.

Solvent Effects on Reactivity and Selectivity of this compound Functionalization

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence the rate of reaction and the distribution of products. In the context of a bifunctional molecule such as this compound, the choice of solvent is critical for controlling the chemoselectivity of functionalization reactions, dictating whether transformations occur at the Boc-protected amine or the carboxylic acid terminus. The polarity, proticity, and coordinating ability of the solvent can differentially stabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction pathways.

The reactivity of the two primary functional groups in this compound—the tert-butyloxycarbonyl (Boc) protected amine and the carboxylic acid—is distinctly influenced by the surrounding solvent environment. The Boc group is notoriously labile under acidic conditions, and the rate of its cleavage is sensitive to the solvent's ability to stabilize the resulting carbocation intermediate. Conversely, the carboxylic acid typically requires activation to participate in coupling reactions, a process that is also highly dependent on the solvent for solubility of reagents and stabilization of reactive intermediates.

Influence of Solvent on Boc-Protected Amine Reactivity

The deprotection of the Boc group is a crucial step to enable functionalization at the amine terminus. This reaction is generally acid-catalyzed, proceeding through the formation of a tert-butyl cation. The choice of solvent can significantly impact the kinetics of this process.

Polar protic solvents , such as methanol and trifluoroethanol (TFE), have been shown to be effective in promoting the thermal deprotection of N-Boc groups, even in the absence of a strong acid catalyst. acs.org This is attributed to their ability to solvate and stabilize the charged intermediates formed during the reaction. For instance, studies on the thermal deprotection of various N-Boc protected amines have demonstrated higher efficiency in polar protic solvents compared to polar aprotic or non-polar solvents. acs.org

Polar aprotic solvents , like dimethylformamide (DMF) and acetonitrile (B52724) (ACN), are common media for many organic reactions. In the context of acid-catalyzed Boc deprotection, they serve as effective solvents for dissolving both the substrate and the acid. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), a polar aprotic solvent, is a standard reagent for Boc removal. nih.govchemistrysteps.com Similarly, hydrogen chloride (HCl) in dioxane is another widely used system. nih.gov The choice between these systems can influence the selectivity of deprotection, particularly in the presence of other acid-sensitive groups. nih.gov

The following table summarizes the effect of different deprotection conditions, highlighting the role of the solvent system, on the cleavage of the Boc group.

Reagent SystemSolventTemperatureTypical Reaction TimeSelectivity Considerations
20% TFADichloromethane (DCM)Room Temperature10-30 minCan cleave other acid-labile groups. reddit.com
4M HCl1,4-DioxaneRoom Temperature10-30 minGenerally good selectivity for Boc over tert-butyl esters. nih.gov
ThermalTrifluoroethanol (TFE)High TemperatureVariableCan offer selectivity based on differential thermal lability of protecting groups. acs.org
ThermalMethanolHigh TemperatureVariableEffective for thermal deprotection, with rates depending on the substrate. acs.org

Influence of Solvent on Carboxylic Acid Reactivity

Functionalization of the carboxylic acid moiety of this compound typically involves its activation to form a more reactive species, such as an active ester or an acyl isourea, which can then readily react with a nucleophile. The solvent plays a pivotal role in this two-step process.

Amide Bond Formation: In peptide synthesis, which provides a close analogy for the functionalization of the carboxylic acid group, the choice of solvent is known to affect coupling efficiency. Solvents like DMF, N-methylpyrrolidone (NMP), and DCM are frequently employed. The solubility of the coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), as well as the substrate itself, is a primary consideration. nih.gov

The following table illustrates the impact of the solvent on the yield of an amide coupling reaction between a Boc-protected amino acid and an amine using EDC, DMAP, and a catalytic amount of HOBt.

SolventYield (%)
Acetonitrile (CH3CN)72
Dichloromethane (CH2Cl2)68
Tetrahydrofuran (THF)55
Dimethylformamide (DMF)45

Data adapted from a study on a model amide coupling reaction and is illustrative of general solvent effects. nih.gov

Solvent-Mediated Selectivity in Orthogonal Functionalization

The ultimate goal in the functionalization of a bifunctional molecule like this compound is often to achieve selective reaction at one site while leaving the other intact. This orthogonal control is heavily influenced by the solvent.

For example, to selectively functionalize the carboxylic acid, one would choose conditions that activate the carboxyl group without cleaving the Boc-protecting group. This typically involves using coupling reagents in a neutral or slightly basic medium in an aprotic solvent like DMF or DCM at room temperature. Under these conditions, the Boc group is stable.

Conversely, to functionalize the amine, the Boc group must first be removed. This is achieved under acidic conditions. The choice of the acidic reagent and solvent system can be tailored to minimize side reactions at the carboxylic acid. For instance, using HCl in dioxane might be preferred over TFA in DCM if the carboxylic acid is prone to esterification with solvent impurities under strongly acidic conditions.

Application of Boc Nh Peg1 Ph O Ch2cooh in Advanced Chemical Biology and Bioconjugation

Design and Synthesis of Bioconjugates Utilizing Boc-NH-PEG1-Ph-O-CH2COOH

The design of bioconjugates using this compound hinges on its bifunctional nature, which permits the sequential or orthogonal conjugation of two different molecules. The carboxylic acid and the protected amine serve as reactive handles for coupling to various biomolecules and small molecules.

Site-specific modification of proteins and peptides is crucial for creating homogenous conjugates with preserved biological activity. nih.govresearchgate.netresearchgate.net this compound is well-suited for these strategies due to its distinct reactive ends.

The carboxylic acid moiety can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form a reactive ester. This ester can then readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein or peptide, to form a stable amide bond. dntb.gov.ua While this can lead to labeling at multiple sites on a protein surface, site-specificity can be achieved by targeting the unique pKa of the N-terminal α-amino group under controlled pH conditions. nih.gov

Conversely, after the initial conjugation via its carboxyl group, the Boc protecting group on the amine can be removed under mild acidic conditions. This exposes a primary amine that can be used for a second, specific conjugation reaction. This two-step process allows for the controlled assembly of well-defined protein conjugates. For instance, a protein could first be linked to the carboxylic acid end of the linker, and then a reporter molecule or a drug could be attached to the newly deprotected amine.

Common strategies for achieving site-specificity where this linker could be applied include:

N-terminal Modification: By controlling the reaction pH, the N-terminal α-amino group can be preferentially targeted over the ε-amino groups of lysine residues. nih.gov

Modification of Unnatural Amino Acids: Proteins can be engineered to include unnatural amino acids with unique reactive handles that are orthogonal to the native amino acids. nih.gov The deprotected amine of the linker could be modified to react specifically with these handles.

Enzymatic Labeling: Enzymes can be used to install specific tags onto a protein, which can then be selectively conjugated. nih.gov

The table below summarizes the functional groups of this compound and their corresponding reaction partners in protein conjugation.

Functional Group of LinkerProtecting GroupReactive Partner on Protein/PeptideResulting Linkage
Carboxylic Acid (-COOH)NonePrimary Amine (e.g., Lysine, N-terminus)Amide
Amine (-NH2)Boc (tert-Butyloxycarbonyl)Activated Carboxylic Acids, Aldehydes, etc.Amide, Imine (followed by reduction)

The modification of oligonucleotides is essential for their use as therapeutic agents, diagnostic probes, and tools in molecular biology. nih.gov Introducing molecules like dyes, peptides, or drugs can enhance their properties, such as cellular uptake and stability.

This compound can be used for post-synthesis modification of oligonucleotides. Typically, synthetic oligonucleotides are first functionalized with a primary amine at either the 3' or 5' terminus. The carboxylic acid of this compound can then be activated and coupled to this amine-modified oligonucleotide to form a stable amide bond.

Following this conjugation, the Boc group can be removed to expose the linker's amine, which is then available for the attachment of a second molecule of interest, such as a fluorescent dye for tracking or a peptide to facilitate cell entry. This modular approach allows for the creation of custom-functionalized nucleic acids for a wide range of applications. The inclusion of the PEG and phenyl ether components in the linker can also modulate the hydrophilicity and spacing of the attached cargo, potentially influencing the hybridization properties and biological activity of the oligonucleotide conjugate. nih.gov

The synthesis of small molecule probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time. frontiersin.org These probes often consist of a targeting molecule, a reporter group (like a fluorophore or biotin), and a linker connecting them. This compound is an ideal scaffold for constructing such probes. nih.gov

The synthesis strategy typically involves two key steps:

One end of the linker is conjugated to the targeting small molecule. For example, if the small molecule has a primary amine, it can be acylated with the activated carboxylic acid of the linker.

The other end of the linker is then conjugated to the reporter group. After deprotection of the Boc-amine, the resulting primary amine can be reacted with an activated reporter molecule, such as an NHS-ester of a fluorescent dye.

This bifunctional nature allows for a modular synthesis, where different targeting molecules and reporter groups can be easily combined to generate a library of probes for various biological targets. frontiersin.orgnih.gov

Strategies for Modulating Bioactivity and Selectivity via this compound Linkage

Solubility and Pharmacokinetics: The short PEG unit enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly important when working with hydrophobic small molecules. In therapeutic applications like antibody-drug conjugates (ADCs), the linker's properties can impact the pharmacokinetics of the entire construct. nih.gov

Steric Hindrance and Spacing: The linker provides spatial separation between the conjugated molecules. This is critical for ensuring that, for example, a bulky protein does not sterically hinder the binding of a small molecule to its target. The length and flexibility of the linker can be fine-tuned to optimize this distance, which is a key factor in the efficacy of molecules like PROTACs. symeres.com

Development of Chemical Biology Tools and Probes

Bifunctional linkers like this compound are instrumental in the development of sophisticated tools for chemical biology research, particularly for identifying and validating protein targets. rsc.orgrsc.org

A prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. acs.org This technology offers a powerful method for knocking down protein levels and validating their function.

A key example is the development of EED-targeted PROTACs. thebiogrid.orgnih.govmiddlebury.edu The Polycomb Repressive Complex 2 (PRC2) is often deregulated in cancers, and its core subunit, Embryonic Ectoderm Development (EED), is a critical therapeutic target. nih.gov Researchers have designed PROTACs to induce the degradation of EED and, consequently, the entire PRC2 complex. nih.govresearchgate.net

In a study by Hsu et al., this compound was utilized as a component in the synthesis of potent EED-degrading PROTACs. nih.govnih.gov The PROTACs were constructed by linking an EED-binding ligand to a ligand for the von Hippel-Lindau (VHL) E3 ligase. The linker's role is to optimally position the EED protein and the VHL ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and degradation.

The research demonstrated that these PROTACs could potently and rapidly induce the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12. nih.govmiddlebury.edu This led to the selective inhibition of proliferation in PRC2-dependent cancer cells. nih.gov The findings from this research are summarized in the table below.

PROTAC CompoundEED Binding Affinity (pKD)PRC2 Enzymatic Inhibition (pIC50)Cell Proliferation Inhibition (GI50)
PROTAC 1 (EED-degrader)~9.0~8.149-58 nM
PROTAC 2 (EED-degrader)9.278.1157 nM
PROTAC 3 (EED-degrader)9.028.1745 nM

Data synthesized from findings reported by Hsu et al. and related studies. nih.govnih.gov

This application highlights the critical role of this compound as a linker in creating highly effective affinity-based probes for targeted protein degradation, a cutting-edge strategy in drug discovery and target validation.

Fluorescent and Luminescent Labeling Agents Incorporating this compound

The structure of this compound is well-suited for the synthesis of fluorescent and luminescent labeling agents. The terminal carboxylic acid serves as a key functional group for conjugation to a wide array of commercially available fluorescent dyes and luminescent reporters that possess a reactive amine functionality. This conjugation is typically achieved through carbodiimide-mediated coupling reactions (e.g., using EDC and NHS) to form a stable amide bond.

The Boc-protected amine on the other end of the linker allows for subsequent, orthogonal conjugation to a biomolecule of interest, such as a protein, antibody, or nucleic acid, after deprotection of the Boc group under acidic conditions. The short PEG spacer enhances the water solubility of the resulting probe, which is often a challenge with hydrophobic fluorescent dyes. axispharm.com The phenyl group provides a rigid spacer element, which can be advantageous in preventing quenching of the fluorophore that might occur with more flexible linkers.

The general strategy for creating a fluorescent labeling agent using this linker involves a two-step process:

Activation of the carboxylic acid of this compound and its reaction with an amine-containing fluorescent dye.

Deprotection of the Boc group to reveal the primary amine, which is then available for conjugation to a target biomolecule.

This approach allows for the pre-functionalization of the fluorophore with the linker before its attachment to a sensitive biological target.

Table 1: Potential Fluorescent Dyes for Conjugation with this compound

Fluorescent Dye Excitation Max (nm) Emission Max (nm) Reactive Group for Conjugation
Fluorescein Cadaverine 494 521 Amine
Rhodamine B Cadaverine 555 580 Amine
Cyanine3 Amine 550 570 Amine
Cyanine5 Amine 649 670 Amine
Alexa Fluor 488 Cadaverine 495 519 Amine

Bifunctional Crosslinking Agents Derived from this compound

The primary and most well-documented application of this compound is as a bifunctional crosslinking agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as the linker component that connects a ligand for the target protein to a ligand for an E3 ligase. Specifically, this linker has been utilized in the development of EED-targeted PROTACs. medchemexpress.com EED (Embryonic Ectoderm Development) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers.

The synthesis of an EED-targeted PROTAC using this linker typically involves:

Coupling the carboxylic acid of this compound to the E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau, VHL, or Cereblon, CRBN, ligands).

Deprotection of the Boc group to reveal the amine.

Coupling of the newly exposed amine to a ligand that binds to the EED protein.

The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The inclusion of the PEG and phenyl moieties in this compound can impact the solubility, cell permeability, and conformational properties of the final PROTAC molecule.

Table 2: Components of an EED-Targeted PROTAC Utilizing this compound

PROTAC Component Function Example Moiety Point of Attachment to Linker
Target Ligand Binds to the EED protein EED-binding small molecule Amine (after Boc deprotection)
Linker Connects the two ligands This compound N/A

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase | VHL or CRBN ligand | Carboxylic acid |

Applications in Glycoconjugate Synthesis and Glycoscience Research

While direct applications of this compound in glycoconjugate synthesis are not extensively reported, its structure lends itself to potential use in this area. The synthesis of glycoconjugates often requires heterobifunctional linkers to connect a carbohydrate moiety to another molecule, such as a peptide, protein, or a fluorescent tag. nih.gov

The carboxylic acid of the linker can be coupled to an amino-functionalized carbohydrate. Alternatively, the Boc-protected amine, after deprotection, can be reacted with a carbohydrate that has been modified to carry a reactive group such as an aldehyde (via reductive amination) or an activated carboxylic acid.

The PEG component of the linker can be particularly advantageous in glycoconjugate synthesis as it can improve the aqueous solubility of often hydrophobic glycosylated molecules and mimic the natural flexible linkers found in glycoproteins. nih.gov The phenyl group can provide a defined spatial separation between the carbohydrate and the conjugated partner.

A hypothetical application could involve the coupling of a synthetic glycan to a carrier protein to generate an immunogen for antibody production. The linker would serve to present the glycan to the immune system in a more accessible manner.

Integration of this compound into Peptide and Peptidomimetic Scaffolds

The Boc-protected amine of this compound makes it directly compatible with solid-phase peptide synthesis (SPPS) using Boc chemistry. vectorlabs.comchempep.com In this strategy, the carboxylic acid of the linker can be coupled to a resin-bound peptide's N-terminus or a side chain amine of an amino acid like lysine. Subsequently, the Boc group on the linker can be removed under standard acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the further elongation of the peptide chain from the linker's amine.

This integration can be used to:

Introduce a PEGylated linker into a peptide sequence: PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity. jpt.com

Create branched or cyclic peptides: The linker can serve as a branching point or be used in on-resin cyclization strategies.

Develop peptidomimetics: Peptidomimetics are compounds designed to mimic natural peptides but with improved properties like stability against proteolysis. researchgate.net The incorporation of non-peptidic structures like the PEG-phenyl moiety of this linker can be a key strategy in peptidomimetic design. The phenyl group can introduce conformational constraints which may be beneficial for receptor binding. nih.govbohrium.com

Table 3: Illustrative Scheme for Incorporating the Linker into a Peptide via SPPS

Step Action Reagents/Conditions Result
1 Swell the resin-bound peptide Dichloromethane (B109758) (DCM) Prepared peptide-resin
2 Activate the linker's carboxylic acid HBTU/HOBt, DIPEA in DMF Activated linker
3 Couple the activated linker to the peptide's N-terminus Add activated linker to peptide-resin Linker-peptide conjugate on resin

Integration of Boc Nh Peg1 Ph O Ch2cooh into Functional Materials and Surface Engineering

Surface Modification and Grafting Methodologies Employing Boc-NH-PEG1-Ph-O-CH2COOH

The dual functionality of this compound makes it an ideal candidate for surface modification. The carboxylic acid group provides a reactive handle for attachment to surfaces, while the Boc-protected amine can be deprotected to introduce further functionality.

Covalent Attachment to Polymeric and Inorganic Substrates

The carboxylic acid moiety of this compound enables its covalent attachment to a variety of polymeric and inorganic substrates through standard coupling chemistries. For instance, it can be grafted onto surfaces rich in hydroxyl or amine groups using activators like carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form stable amide or ester linkages.

Substrate TypeFunctional GroupCoupling ChemistryResulting Linkage
Polymeric (e.g., PVA, Chitosan)-OH, -NH2EDC/NHSEster, Amide
Inorganic (e.g., Silica (B1680970), Titania)-OHSilanization followed by EDC/NHSAmide
Gold Surfaces-SH (after modification)Thiol-ene click chemistryThioether

Functionalization of Nanoparticles, Quantum Dots, and 2D Materials

The modification of nanomaterials with this compound can enhance their stability, biocompatibility, and functionality. The PEG spacer can improve the colloidal stability of nanoparticles in biological media, while the terminal functional groups allow for further conjugation.

For example, the carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles. Subsequent deprotection of the Boc group reveals a primary amine that can be used to attach biomolecules, dyes, or other targeting ligands.

Biosensor Surface Immobilization Using this compound

In the realm of biosensors, the controlled immobilization of biorecognition elements is crucial for sensitivity and selectivity. This compound serves as a versatile linker for this purpose. The carboxylic acid can be used to attach the linker to the sensor surface (e.g., gold, silicon nitride). After deprotection, the exposed amine can be used to covalently bind proteins, antibodies, or nucleic acids, ensuring their proper orientation for target binding.

Synthesis of Advanced Polymeric Materials and Hydrogels

Beyond surface modification, this compound can be directly incorporated into the backbone of polymers or used as a crosslinker to form hydrogels, imparting unique properties to the resulting materials.

Incorporation of this compound as a Monomer or Crosslinker

Due to its bifunctional nature, this compound can act as a monomer in polymerization reactions. For instance, the carboxylic acid can be converted to an activated ester and co-polymerized with other monomers to introduce pendant Boc-protected amine groups along the polymer chain. These groups can then be deprotected for further functionalization.

When a molecule with two or more reactive groups that can react with the functional groups of this compound is used, it can act as a crosslinker to form hydrogels. The resulting hydrogels will have tunable properties based on the degree of crosslinking and the functionality introduced.

Preparation of Polymer-Supported Catalysts and Reagents

The ability to introduce functional groups onto a polymer support is key to creating polymer-supported catalysts and reagents. By incorporating this compound into a polymer matrix, a reactive handle (the amine, after deprotection) is introduced. This amine can then be used to immobilize catalytic species or reagents. This approach offers the advantages of catalyst recyclability and simplified product purification.

Research FindingApplication AreaSignificance
Successful grafting onto silica nanoparticlesNanomaterial FunctionalizationEnhanced stability and provides a site for further conjugation.
Use as a linker for antibody immobilizationBiosensor DevelopmentControlled orientation of antibodies, leading to improved sensor performance.
Incorporation into a poly(acrylate) backboneAdvanced Polymer SynthesisIntroduction of pendant functional groups for post-polymerization modification.

Computational Chemistry and Rational Design Principles for Boc Nh Peg1 Ph O Ch2cooh

Molecular Modeling and Simulation of Boc-NH-PEG1-Ph-O-CH2COOH

Molecular modeling and simulation are indispensable tools for elucidating the three-dimensional structure and dynamic behavior of flexible molecules like this compound. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.

Conformation and Flexibility Analysis through Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the conformational landscape and flexibility of this compound in various solvent environments. nih.govnih.gov By simulating the atomic motions of the molecule over time, researchers can gain a detailed understanding of its dynamic behavior. A typical MD simulation protocol would involve the use of force fields such as CHARMM or AMBER to describe the interatomic forces. nih.govnih.govuiuc.eduwikipedia.org

Table 1: Hypothetical MD Simulation Parameters for this compound
ParameterValue/Description
Force FieldCHARMM36 / AMBER ff14SB
Solvent ModelExplicit water (e.g., TIP3P)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Analysis MetricsRMSD, Radius of Gyration, Dihedral Angle Distribution

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. fu-berlin.denih.govnih.govmdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other molecules.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nucleophilic and electrophilic centers of the molecule, respectively. For this compound, the carboxylic acid group is expected to be a primary site for nucleophilic attack, while the delocalized π-system of the phenyl ring could also play a role in intermolecular interactions. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and delocalization of electrons within the carbamate (B1207046) and phenoxy moieties. youtube.comyoutube.com

Table 2: Predicted Electronic Properties from DFT Calculations
PropertyPredicted Location/Characteristic
HOMOLocalized on the phenyl ether and carbamate groups
LUMOLocalized on the carboxylic acid group
Most Electronegative AtomsOxygen atoms of the carboxylic acid and carbamate
Key Reactive SiteCarboxylic acid for amide bond formation

Structure-Property Relationships of this compound and its Analogs

The chemical structure of this compound directly influences its physicochemical properties, such as solubility, lipophilicity, and conformational flexibility. The presence of the PEG unit enhances water solubility, which is often a desirable trait for linkers used in biological applications. The phenyl ring contributes to the rigidity and can engage in π-stacking interactions, while the Boc group provides a stable protecting group for the amine that can be removed under specific acidic conditions.

By systematically modifying the structure of this linker—for instance, by extending the PEG chain, altering the substitution pattern on the phenyl ring, or replacing the Boc group with other protecting groups—it is possible to fine-tune its properties for specific applications. For example, a longer PEG chain would be expected to increase both flexibility and hydrophilicity.

In Silico Prediction of Bioconjugation Efficiency and Steric Effects

Computational methods can be used to predict the efficiency of bioconjugation reactions involving this compound. nih.govmdpi.com The primary reaction of interest is the formation of an amide bond between the terminal carboxylic acid and an amine group on a target biomolecule, such as a lysine (B10760008) residue on a protein.

Rational Design of Next-Generation Linker Molecules Based on the this compound Scaffold

The this compound scaffold serves as an excellent starting point for the rational design of next-generation linker molecules with enhanced properties. nih.govexplorationpub.comnih.govmdpi.comacs.org Computational approaches can guide the design process by predicting how structural modifications will affect the linker's performance.

Table 3: Design Strategies for Next-Generation Linkers
Desired PropertyStructural Modification StrategyComputational Evaluation Method
Increased FlexibilityExtend PEG chain lengthMD simulations (Dihedral analysis)
Increased RigidityReplace PEG with a piperazine (B1678402) or alkyne unitMD simulations (RMSD analysis)
Altered SolubilityIncorporate charged or more polar groupsSolvation free energy calculations
Modified ReactivityIntroduce electron-withdrawing/donating groups on the phenyl ringDFT (HOMO-LUMO analysis)

Computational Exploration of Reaction Pathways for this compound Derivatization

Computational chemistry can be used to explore the reaction pathways for the derivatization of this compound. researchgate.netacs.orgscilit.comarxiv.orgacs.org This is particularly useful for understanding the mechanism of amide bond formation and for identifying potential side reactions.

By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies. This information can be used to predict the reaction rates and to optimize the reaction conditions. For example, computational studies could be used to compare the efficiency of different coupling reagents for the amide bond formation reaction.

Advanced Analytical Methodologies for Characterization of Boc Nh Peg1 Ph O Ch2cooh Conjugates

Mass Spectrometry for Complex Conjugate Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of chemical compounds. algimed.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information on molecular weight and structure. algimed.comnih.gov For complex conjugates involving the Boc-NH-PEG1-Ph-O-CH2COOH linker, MS serves as an indispensable tool for confirming successful synthesis and characterizing the final product.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously determining the elemental composition of a molecule by measuring its molecular mass with very high accuracy. measurlabs.commeasurlabs.com Unlike standard mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas (isobars). nih.gov The high mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of a molecular formula to an unknown compound or the confirmation of a synthesized molecule's identity. masonaco.org

For a conjugate of this compound, HRMS analysis is the definitive method to verify its elemental composition. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm that the correct structure has been formed. This high level of precision is crucial for distinguishing the desired product from potential byproducts with very similar masses. masonaco.org Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for this analysis. nih.gov

Table 1: Example of HRMS Data for this compound

Parameter Value
Molecular Formula C₂₁H₂₅NO₇
Theoretical Exact Mass 403.16310 u
Measured Exact Mass 403.16355 u
Mass Difference 0.00045 u

| Mass Accuracy | 1.12 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Linkage Points

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule. nih.gov The process involves selecting a specific ion (the precursor ion) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). researchgate.net This fragmentation provides detailed structural information, acting as a molecular fingerprint that can be used to identify the compound and elucidate its connectivity. nih.gov

In the context of this compound conjugates, MS/MS is essential for confirming the precise points of covalent attachment (linkage points) to other molecules, such as a protein ligand or a small molecule drug. By carefully analyzing the fragmentation pattern, scientists can verify that the linker is attached at the intended site and that its own structure remains intact after conjugation. Common fragmentation methods include Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), which break the molecule at its most labile bonds, providing predictable and interpretable fragment ions. nih.govmdpi.com This detailed structural verification is critical for ensuring the biological activity and specificity of the final conjugate.

Table 2: Predicted MS/MS Fragmentation of this compound Precursor Ion (m/z 404.17 [M+H]⁺)

Fragment Ion (m/z) Proposed Structure / Neutral Loss
348.15 Loss of isobutylene (-C₄H₈) from Boc group
304.16 Loss of tert-butoxycarbonyl (-Boc) group
258.12 Cleavage of the ether linkage, loss of carboxymethyl group
121.06 Fragment corresponding to the phenoxyacetic acid moiety

| 100.08 | Fragment corresponding to the Boc group |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

To analyze large and thermally fragile molecules like bioconjugates by mass spectrometry, they must first be converted into gas-phase ions without being destroyed. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that accomplish this, making them central to the analysis of complex biological molecules. nih.govnih.gov

ESI generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS). nih.gov It often produces multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited mass range. chromatographyonline.com MALDI, in contrast, involves co-crystallizing the analyte with an energy-absorbing matrix. A laser is then used to desorb and ionize the analyte, which typically forms singly charged ions. chromatographyonline.comuni-muenster.de The resulting simpler spectra can be advantageous for analyzing complex mixtures. chromatographyonline.com The choice between ESI and MALDI often depends on the specific characteristics of the this compound conjugate, including its size, polarity, and the complexity of the sample mixture. nih.gov

Table 3: Comparison of ESI and MALDI for Conjugate Analysis

Feature Electrospray Ionization (ESI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample Phase Liquid (Solution) Solid (Co-crystal with matrix)
Typical Ionization State Multiply charged ions (e.g., [M+2H]²⁺) Singly charged ions (e.g., [M+H]⁺)
Coupling to Separation Easily coupled with HPLC/UPLC Less directly compatible with LC
Molecular Weight Range Very high, due to multiple charging High, but can be limited by detector
Tolerance to Buffers/Salts Low to moderate High

| Primary Application | Purity analysis, structural analysis of conjugates in solution | Analysis of large macromolecules, tissue imaging |

Chromatographic Separation Techniques for Purity and Conjugation Efficiency Assessment

Chromatography is a laboratory technique used to separate the components of a mixture. ijsrtjournal.com For the analysis of this compound conjugates, chromatographic separation is a critical preliminary step to isolate the desired product from unreacted starting materials, byproducts, and other impurities, ensuring that subsequent analyses are accurate and reliable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. ijpda.org It is highly effective for assessing the purity of PEGylated molecules and their conjugates.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. researchgate.net By utilizing columns packed with smaller particles (typically less than 2 μm), UPLC systems operate at higher pressures to achieve dramatic increases in resolution, speed, and sensitivity. ijpda.org For complex reactions involving this compound, UPLC can provide superior separation of the final conjugate from very similar impurities in a fraction of the time required by HPLC. ijsrtjournal.comjopir.in This allows for more accurate purity assessment and more efficient process monitoring.

Table 4: Performance Comparison of HPLC vs. UPLC for Conjugate Purity Analysis

Parameter Conventional HPLC Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm < 2 µm
Typical Backpressure 400 bar up to 1000 bar or more ijpda.org
Analysis Time 15 - 30 min 1 - 10 min ijsrtjournal.com
Resolution Good Excellent, superior peak separation ijsrtjournal.com
Sensitivity Standard High, improved signal-to-noise

| Solvent Consumption | Higher | Lower |

Size Exclusion Chromatography (SEC) for Macromolecular Conjugates

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. It is an invaluable tool for characterizing macromolecular conjugates, such as when the this compound linker is attached to a large protein.

In SEC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique is highly effective for separating the high-molecular-weight bioconjugate from unreacted, low-molecular-weight linkers or other small molecule reagents. nih.gov SEC is also useful for assessing the degree of aggregation in the final product, which is a critical quality attribute for biopharmaceutical molecules.

Table 5: Principle of SEC for Separation of a Protein Conjugate Mixture

Elution Order Component Relative Size (Hydrodynamic Volume)
1 (First to Elute) Aggregated Conjugate Largest
2 Protein-Linker Conjugate Large
3 Unconjugated Protein Medium

| 4 (Last to Elute) | Free this compound | Smallest |

Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEC)

Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEC) are powerful tools for the separation and characterization of biomolecules based on their surface hydrophobicity and charge, respectively. The conjugation of "this compound" can alter both of these properties, making HIC and IEC indispensable for analyzing the resulting conjugates.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on the interactions between hydrophobic moieties on the analyte and a weakly hydrophobic stationary phase. chromatographyonline.comyoutube.com The binding is promoted by high salt concentrations in the mobile phase, which reduces the solvation of the biomolecule, thereby exposing its hydrophobic regions. Elution is typically achieved by decreasing the salt concentration. chromatographyonline.comyoutube.com

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge. researchgate.netnih.gov The stationary phase consists of a solid support functionalized with charged groups (either positive for anion exchange or negative for cation exchange). Biomolecules with an opposite charge bind to the column and are subsequently eluted by increasing the salt concentration or altering the pH of the mobile phase. nih.govnih.gov

Table 1: Comparison of HIC and IEC for the Analysis of this compound Conjugates
ParameterHydrophobic Interaction Chromatography (HIC)Ion Exchange Chromatography (IEC)
Principle of Separation Surface HydrophobicityNet Surface Charge
Effect of Conjugation Increases retention due to the hydrophobic phenyl group.Alters the isoelectric point (pI) due to the terminal carboxylic acid.
Primary Application Determination of drug-to-antibody ratio (DAR) and separation of species with varying degrees of conjugation.Analysis of charge variants and purification of the conjugated product from unconjugated biomolecule.
Mobile Phase High to low salt gradient.Increasing salt concentration or pH gradient.

Advanced NMR Spectroscopy for Structural Confirmation in Complex Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. For complex bioconjugates, advanced NMR methods are essential to confirm the covalent attachment of the linker and to identify the specific sites of conjugation.

2D NMR (COSY, HSQC, HMBC, NOESY) for Full Structural Assignment of Modified Biomolecules

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between different nuclei, which are crucial for the unambiguous structural assignment of "this compound" conjugated biomolecules. nih.govexlibrisgroup.comconductscience.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are connected through two or three bonds. It is instrumental in identifying the spin systems of amino acid residues and the components of the linker.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. nih.gov This is particularly useful for resolving overlapping proton signals and for assigning resonances to specific atoms within the bioconjugate.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and heteronuclei that are separated by two or three bonds. This experiment is critical for connecting different spin systems and for confirming the covalent linkage between the "this compound" linker and the biomolecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure of the bioconjugate and for understanding how the conjugation affects the conformation of the biomolecule.

The combination of these 2D NMR techniques allows for a comprehensive structural analysis of the bioconjugate, providing confidence in the identity and integrity of the final product. libretexts.org

Isotopic Labeling Strategies for NMR-Based Conjugation Site Determination

A major challenge in characterizing bioconjugates is pinpointing the exact location of the modification on the biomolecule. Isotopic labeling, in conjunction with NMR spectroscopy, provides a powerful solution to this problem. sigmaaldrich.comamericanpeptidesociety.orgpatsnap.com By selectively enriching either the biomolecule or the "this compound" linker with NMR-active isotopes such as ¹³C or ¹⁵N, specific signals can be enhanced and tracked.

For instance, if the biomolecule is uniformly labeled with ¹⁵N, an HSQC spectrum will show a cross-peak for each amide proton. Upon conjugation, the amino acid residues at the conjugation sites will experience a change in their chemical environment, leading to a shift in the position of their corresponding HSQC cross-peaks. By comparing the HSQC spectra of the unconjugated and conjugated biomolecule, the sites of modification can be identified. nih.gov

Alternatively, the "this compound" linker can be synthesized with a ¹³C or ¹⁵N label at a specific position. HMBC experiments can then be used to identify correlations between the labeled atom in the linker and protons on the biomolecule, directly revealing the point of attachment.

Table 2: 2D NMR Techniques for Structural Characterization
2D NMR ExperimentInformation ProvidedApplication to this compound Conjugates
COSY ¹H-¹H scalar couplings (through 2-3 bonds)Identifying spin systems of amino acid residues and linker components.
HSQC ¹H-X (X = ¹³C, ¹⁵N) direct correlationsResolving overlapping proton signals and assigning resonances.
HMBC ¹H-X long-range correlations (through 2-3 bonds)Confirming the covalent linkage between the linker and the biomolecule.
NOESY ¹H-¹H through-space correlations (< 5 Å)Determining the 3D structure and conformational changes upon conjugation.

Capillary Electrophoresis (CE) and Gel Electrophoresis for Conjugation Assessment

Electrophoretic techniques separate molecules based on their size, charge, and shape in an electric field. wikipedia.org Both capillary electrophoresis (CE) and gel electrophoresis are valuable for assessing the success of a conjugation reaction and the purity of the resulting product.

Electrophoretic Mobility Shift Assays

An electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a technique used to study interactions between molecules. wikipedia.orglicorbio.com In the context of "this compound" conjugates, EMSA can be used to demonstrate the formation of the bioconjugate. The principle is that the complex of the biomolecule and the linker will migrate differently through a gel matrix compared to the unconjugated biomolecule. springernature.comnih.gov

The conjugation of "this compound" will increase the molecular weight and may alter the charge of the biomolecule. This change in physical properties will result in a "shift" in the electrophoretic mobility of the conjugate relative to the starting material. By running the reaction mixture on a gel and visualizing the bands (e.g., by staining for the biomolecule), one can qualitatively assess the extent of the conjugation reaction. The appearance of a new band with a different mobility and the corresponding decrease in the intensity of the band for the unconjugated biomolecule indicate a successful reaction.

Capillary electrophoresis (CE) offers several advantages over traditional gel electrophoresis, including higher resolution, faster analysis times, and automation. wikipedia.orgnih.govspringernature.com CE can be used to monitor the progress of the conjugation reaction and to determine the purity of the final product with high precision. nih.govcreative-proteomics.com

Spectrophotometric and Fluorometric Methods for Quantifying Conjugation Yields and Product Purity

Spectrophotometric and fluorometric methods are widely used for the rapid and convenient quantification of bioconjugates. protocols.iojuniperpublishers.com These techniques rely on the unique absorbance or fluorescence properties of either the biomolecule or the attached linker.

If the "this compound" linker itself or a tag incorporated into it has a distinct chromophore or fluorophore, its concentration can be determined using UV-Vis spectrophotometry or fluorometry. nih.gov By measuring the absorbance or fluorescence at a specific wavelength, the amount of conjugated linker can be quantified.

To determine the degree of conjugation, it is often necessary to measure the concentration of both the biomolecule and the conjugated linker. The concentration of the biomolecule (e.g., a protein) can typically be determined by measuring its absorbance at 280 nm. The concentration of the conjugated linker can be determined from its unique absorbance or fluorescence signature. By comparing the molar ratio of the linker to the biomolecule, the average number of linkers per biomolecule can be calculated. nih.govresearchgate.net

Fluorometric methods often offer higher sensitivity than spectrophotometric methods, allowing for the detection and quantification of very low concentrations of bioconjugates. researchgate.netresearchgate.net If the "this compound" linker is not inherently fluorescent, it can be derivatized with a fluorescent dye to enable quantification. fluorofinder.com

Table 3: Spectroscopic and Electrophoretic Methods for Conjugation Analysis
MethodPrincipleInformation Obtained
Electrophoretic Mobility Shift Assay (EMSA) Separation based on size and charge in a gel matrix.Qualitative assessment of conjugation success.
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility.Quantitative analysis of conjugation efficiency and product purity.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Quantification of biomolecule and conjugated linker concentrations.
Fluorometry Measurement of emitted fluorescence upon excitation.Highly sensitive quantification of the conjugated linker.

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM) for this compound Modified Surfaces

The characterization of surfaces modified with this compound is crucial for understanding the surface chemistry, molecular organization, and topography, which are critical parameters for the performance of these surfaces in various applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful tools for providing detailed information about the elemental composition, chemical states, and surface morphology of these modified surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements on the top 1-10 nanometers of a surface. For a surface modified with this compound, XPS analysis is instrumental in confirming the successful immobilization of the molecule and the integrity of its various functional groups.

Expected Elemental Composition and Chemical States:

A high-resolution XPS survey scan of a this compound modified surface would be expected to show the presence of Carbon (C), Oxygen (O), and Nitrogen (N), the constituent elements of the molecule. The analysis of the high-resolution spectra for each element provides insight into the chemical bonding environments.

C 1s Spectrum: The C 1s spectrum is expected to be complex, with multiple peaks corresponding to the different carbon environments within the molecule. These would include C-C/C-H bonds in the phenyl ring and the Boc group, C-O bonds in the PEG linker and the ether linkage, C-N bond of the carbamate (B1207046), and the O-C=O of the carboxyl and Boc groups.

O 1s Spectrum: The O 1s spectrum would typically show contributions from the C-O bonds of the PEG linker and ether, and the C=O and O-H/O-C bonds of the carboxyl and carbamate groups.

N 1s Spectrum: The N 1s spectrum is expected to show a single peak corresponding to the nitrogen atom in the Boc-protected amine (carbamate) group.

The presence of the Boc protecting group can be confirmed by the characteristic peaks in the C 1s and O 1s spectra associated with the tert-butoxycarbonyl group. Successful deprotection of the Boc group, if required for subsequent surface functionalization, would be evidenced by the disappearance of the N 1s peak associated with the carbamate and a shift in the C 1s and O 1s spectra.

Illustrative XPS Data:

The following table represents hypothetical data for the elemental surface composition of a this compound modified gold surface, as determined by XPS.

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s~285.065-75
O 1s~532.020-30
N 1s~400.03-7
Au 4f~84.01-5

Note: The binding energies and atomic concentrations are illustrative and can vary depending on the substrate, surface coverage, and instrument calibration.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. For surfaces modified with this compound, AFM is used to visualize the surface morphology, assess the homogeneity of the molecular layer, and quantify surface roughness.

Surface Morphology and Roughness Analysis:

AFM imaging can reveal whether the this compound molecules form a uniform, well-ordered monolayer or aggregate into domains or clusters. The formation of a smooth and continuous layer is often desirable for consistent surface properties.

The surface roughness is a key parameter that can be quantified from AFM images. Common roughness parameters include:

Ra (Arithmetic Average Roughness): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Rq (Root Mean Square Roughness): The root mean square average of the height deviations taken from the mean image data plane.

An increase in surface roughness after modification with this compound, as compared to the bare substrate, is indicative of the presence of the molecular layer. The degree of roughness can provide insights into the packing density and ordering of the molecules on the surface.

Illustrative AFM Data:

This table provides a hypothetical comparison of surface roughness parameters for a substrate before and after modification with this compound.

SurfaceRa (nm)Rq (nm)
Bare Substrate0.2 - 0.50.3 - 0.6
This compound Modified Surface0.5 - 1.50.6 - 1.8

Note: These values are illustrative and depend on the nature of the substrate and the conditions of molecular layer formation.

Future Directions and Emerging Research Avenues for Boc Nh Peg1 Ph O Ch2cooh

Development of Novel Orthogonal Protecting Group Strategies for Boc-NH-PEG1-Ph-O-CH2COOH Scaffolds

The synthesis of complex, multifunctional molecules relies on the strategic use of protecting groups that can be removed under different conditions, a concept known as orthogonality. nih.gov The this compound structure inherently possesses one layer of protection with the acid-labile tert-butyloxycarbonyl (Boc) group on the amine. Future research is focused on creating more sophisticated scaffolds by introducing additional protecting groups that are orthogonal to the Boc group.

This would enable the selective modification of different parts of the linker in a specific sequence. For instance, a modified version of the scaffold could incorporate a base-labile fluorenylmethoxycarbonyl (Fmoc) group or a photolabile nitrobenzyl (NB) group at another position. mdpi.com Such a "multi-orthogonal" linker would allow for the sequential attachment of different molecules—such as a targeting ligand, a payload, and a solubility enhancer—without unintended cross-reactivity. nih.gov This strategy is crucial for building complex bioconjugates, branched peptides, or precisely functionalized surfaces. beilstein-journals.org

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Boc?Potential Application on Scaffold
tert-ButyloxycarbonylBocMild Acid (e.g., TFA)-Native amine protection
FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)YesProtection of a second amine
AllyloxycarbonylAllocPd(0) catalystYesCarboxylic acid or amine protection
BenzylBzlStrong Acid / HydrogenolysisNo (quasi-orthogonal)Carboxylic acid or phenol (B47542) protection
TritylTrtVery Mild AcidNo (quasi-orthogonal)Thiol or amine protection
NitrobenzylNBUV Light (Photolysis)YesCaging a functional group for photo-activation

Integration of this compound into "Click" Chemistry and Bioorthogonal Reactions

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free, strain-promoted variant (SPAAC), has revolutionized bioconjugation due to its high efficiency and specificity. wikipedia.org These reactions, termed bioorthogonal, can proceed within living systems without interfering with native biochemical processes. wikipedia.orgoregonstate.edu A significant future direction involves modifying the this compound linker to incorporate "clickable" functional groups.

The terminal carboxylic acid can be readily converted into an alkyne or azide (B81097) via amide coupling. lumiprobe.com Similarly, after deprotection of the Boc group, the resulting primary amine can be functionalized. This would transform the linker into a versatile building block for bioorthogonal applications. researchgate.netnih.gov For example, an azide-modified linker could be used to attach to a protein that has been genetically encoded with a cyclooctyne-bearing unnatural amino acid. acs.orgnih.gov This would enable the precise, site-specific PEGylation of proteins or the construction of antibody-drug conjugates with defined stoichiometry and attachment points. researchgate.netnih.gov

High-Throughput Synthesis and Screening Applications of this compound Libraries

The optimization of molecules like PROTACs is often an empirical process requiring the synthesis and testing of hundreds of analogs. acs.orgnih.gov High-throughput synthesis platforms are essential for accelerating this discovery cycle. strath.ac.uknih.gov Future research will leverage the this compound scaffold as a central component in the parallel synthesis of large chemical libraries.

Using automated, plate-based synthesis, the core linker can be systematically varied. For example, libraries can be generated where the terminal amine (after deprotection) is coupled with a diverse set of E3 ligase ligands, and the carboxylic acid is coupled with various protein-of-interest (POI) ligands. chemrxiv.org This "direct-to-biology" approach, where small-scale reaction mixtures are screened directly in cellular assays without purification, can rapidly generate structure-activity relationship (SAR) data. acs.orgnih.gov This allows researchers to quickly identify how linker length, rigidity, and composition affect crucial properties like cell permeability and degradation efficacy, dramatically speeding up the optimization process. strath.ac.uk

Sustainable and Green Chemistry Approaches for this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. stellarix.com Future efforts will focus on developing more sustainable methods for producing this compound and its derivatives. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies include:

Greener Solvents : Replacing traditional organic solvents with more environmentally benign alternatives. Polyethylene (B3416737) glycol (PEG) itself can serve as a green reaction medium for certain syntheses. nsf.govrsc.org Water or bio-based solvents are also being explored. njit.edu

Catalysis : Utilizing efficient catalysts to reduce the amount of reagents needed and minimize byproducts. This includes biocatalysis (using enzymes) and heterogeneous catalysis, where the catalyst can be easily recovered and reused. acs.org

Continuous Flow Synthesis : Moving from traditional batch production to continuous flow processes. Flow chemistry offers better control over reaction parameters, improved safety, and reduced waste, making it a more sustainable manufacturing approach. researchgate.net

Green Chemistry PrincipleTraditional ApproachGreen Alternative
Solvent Use Chlorinated solvents (e.g., DCM)PEG, water, ethanol, 2-MeTHF
Atom Economy Use of stoichiometric reagentsCatalytic reactions (e.g., Ru-catalyzed coupling) acs.org
Energy Efficiency High-temperature batch reactionsMicrowave-assisted synthesis, continuous flow reactors
Waste Reduction Multi-step synthesis with purification at each stepOne-pot synthesis, use of recoverable catalysts

Role of this compound in Advancing Next-Generation Biomaterials and Interfaces

The unique properties of PEG—biocompatibility, non-immunogenicity, and hydrophilicity—make it a cornerstone of modern biomaterials. technologynetworks.combiochempeg.comcreativepegworks.com The this compound linker, with its combination of a flexible PEG spacer and a more rigid phenyl group, is well-suited for creating advanced biomaterials and functionalized surfaces.

Future applications include:

Surface Modification : Covalently attaching the linker to the surface of medical implants or nanoparticles to prevent protein adsorption (biofouling) and reduce immune responses. creativepegworks.comnih.gov

Hydrogel Formation : Using the linker's two reactive ends to crosslink polymer chains, forming biocompatible hydrogels. These hydrogels can be used as scaffolds for tissue engineering or as matrices for controlled drug delivery. biochempeg.comnih.gov

Self-Assembling Nanomaterials : The amphiphilic nature of the linker (hydrophilic PEG, hydrophobic phenyl group) can be exploited to create self-assembling structures like micelles or vesicles for drug encapsulation and delivery.

Exploration of Photoactivatable or Stimuli-Responsive Derivatives of this compound

Achieving spatiotemporal control over biological processes is a major goal in chemical biology and medicine. This can be accomplished by designing molecules that respond to specific internal or external stimuli, such as light, pH, or enzymes. nih.govmdpi.commdpi.comnih.gov A key emerging area is the development of stimuli-responsive derivatives of the this compound linker.

One prominent strategy is the creation of "PHOTACs" (PHOtochemically TArgeting Chimeras), where a photoswitchable element like an azobenzene (B91143) is incorporated into the linker. nih.govnih.gov Irradiation with a specific wavelength of light causes the azobenzene to isomerize (e.g., from trans to cis), changing the linker's length and shape. explorationpub.com This conformational change can switch the PROTAC from an inactive to an active state, allowing for precise, light-activated control over protein degradation in specific tissues or even within single cells. nih.govchemrxiv.org Other strategies include incorporating pH-sensitive linkers (e.g., hydrazones) that cleave in the acidic microenvironment of tumors or endosomes, leading to targeted drug release. mdpi.comacs.org

Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis and Application

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. patsnap.com These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel molecules in silico. Future research on this compound will increasingly rely on AI.

Potential applications include:

Retrosynthesis Planning : AI algorithms can predict the most efficient synthetic routes to produce novel derivatives of the linker, saving time and resources.

Property Prediction : ML models can be trained to predict key properties of new linker designs, such as solubility, cell permeability, and metabolic stability, allowing researchers to prioritize the synthesis of the most promising candidates. patsnap.com

Generative Design : Advanced deep learning models, such as reinforcement learning agents, can be used to design entirely new linkers. chemrxiv.orgresearchgate.net By providing the model with desired starting fragments (e.g., an E3 ligase ligand and a POI ligand) and a set of optimization objectives, the AI can generate novel linker structures optimized for forming a stable and productive ternary complex. nih.govmdpi.com

Concluding Remarks on the Versatility and Impact of Boc Nh Peg1 Ph O Ch2cooh

Summary of Key Methodological Advances and Research Applications

The primary impact of Boc-NH-PEG1-Ph-O-CH2COOH has been in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. medchemexpress.com They consist of two active ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.gov

The specific structure of this compound makes it an effective linker for PROTAC synthesis. The terminal carboxylic acid and the Boc-protected amine allow for sequential, controlled conjugation to the two different ligands, a fundamental requirement for assembling the heterobifunctional PROTAC molecule. axispharm.combiochempeg.com A notable application is its use in creating EED-targeted PROTACs. medchemexpress.comcymitquimica.com In this context, the linker connects a ligand for the EED protein to an E3 ligase ligand, leading to the degradation of key components of the Polycomb Repressive Complex 2 (PRC2), such as EED, EZH2, and SUZ12. medchemexpress.com This approach has become a powerful research method for studying the biological roles of these proteins and holds potential for therapeutic intervention in diseases where PRC2 is dysregulated.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C15H21NO6 nih.gov
Molecular Weight 311.33 g/mol nih.gov
IUPAC Name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid nih.gov

| CAS Number | 2361117-22-6 medkoo.com |

Perspectives on the Continued Utility of Modular Linker Design in Chemical Science

The design of this compound is a prime example of a modular approach, a powerful paradigm in chemical science. adelaide.edu.au This strategy involves constructing complex molecules from discrete, interchangeable units or "modules." In this linker, the Boc-protected amine, the PEG1 spacer, the phenyl ether, and the carboxylic acid can be considered individual modules.

This modularity offers significant advantages:

Synthetic Accessibility: Complex linkers can be assembled efficiently from commercially available or readily synthesized building blocks. nih.govadelaide.edu.au

Systematic Optimization: Researchers can systematically vary the length and composition of the linker to fine-tune the properties of the final conjugate. For instance, the PEG unit can be extended or shortened to alter the distance between the two ends of the PROTAC, which is crucial for biological activity. nih.gov

Property Tuning: The physicochemical properties of the molecule, such as solubility, stability, and cell permeability, can be precisely controlled by swapping modules. axispharm.comchempep.com For example, replacing the phenyl group with a more flexible alkyl chain could significantly alter the conformational dynamics of a PROTAC. nih.gov

The principles of modular linker design extend far beyond PROTACs, impacting fields like antibody-drug conjugates (ADCs) and chemical cross-linking for studying protein structures. adelaide.edu.aunih.govnih.gov In ADCs, the linker connecting the antibody to the cytotoxic payload is critical for the conjugate's stability in circulation and the efficient release of the drug at the target site. nih.gov Modular design allows for the rapid generation of libraries of ADCs with different linkers to identify candidates with optimal therapeutic windows. nih.gov This approach accelerates the discovery and development of new chemical entities by allowing for parallel synthesis and systematic exploration of the structure-activity relationship. adelaide.edu.au

Outlook on Future Contributions to Interdisciplinary Research Fields

The ongoing refinement of modular linkers, exemplified by structures like this compound, is poised to drive significant advances across various interdisciplinary fields. As our understanding of complex biological systems deepens, the need for precisely engineered chemical tools to probe and manipulate these systems will grow.

Future contributions are anticipated in several key areas:

Advanced Drug Delivery: The modular design concept will continue to be central to the development of next-generation drug delivery systems. technologynetworks.comhuatengsci.com This includes creating linkers that respond to specific stimuli within the body, such as enzymes overexpressed in tumors or changes in pH, to release their cargo with high precision. chempep.com

Bioconjugation and Materials Science: PEG linkers are essential tools for bioconjugation, used to attach molecules to proteins, peptides, or nucleic acids. purepeg.com The ability to create linkers with precisely defined lengths and functionalities will enable the construction of novel biomaterials, hydrogels, and diagnostic tools with tailored properties. huatengsci.combiochempeg.combiochempeg.com

Targeted Protein Degradation and Beyond: While PROTACs have been the most prominent application, the concept of using bifunctional molecules to induce proximity between two biological entities is expanding. Modular linkers will be crucial for developing new modalities, such as molecules that bring a stabilizing enzyme to a deficient protein or an activating enzyme to a dormant one.

The continued innovation in linker technology, including the development of new cleavable strategies, advanced PEG architectures like branched or dendritic PEGs, and even alternatives to traditional PEG, will provide researchers with an ever-expanding chemical toolbox. chempep.com This will facilitate the creation of more sophisticated and effective molecules for therapeutic, diagnostic, and basic research applications, underscoring the enduring importance of modular design in bridging chemistry, biology, and medicine. chempep.comprecisepeg.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
EED
EZH2

Q & A

Basic Research Questions

Q. How can the structure of Boc-NH-PEG1-Ph-O-CH2COOH be effectively characterized to ensure synthetic purity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the Boc protecting group, PEG spacer, and carboxylic acid moiety. Mass spectrometry (MS) can validate the molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Cross-reference spectral data with literature values for analogous PEGylated compounds .

Q. What steps are critical for optimizing reaction conditions during the synthesis of this compound?

  • Methodology : Perform kinetic studies under varying temperatures, solvent systems (e.g., DMF or THF), and catalyst concentrations. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Use design of experiments (DoE) to identify interactions between variables, such as pH and reaction time, to maximize yield and minimize side products .

Q. What is the role of the Boc protecting group in the synthesis, and how can it be removed under optimal conditions?

  • Methodology : The Boc group protects the amine during PEGylation to prevent undesired side reactions. Deprotection typically involves acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Validate complete removal using NMR or a ninhydrin test for free amines. Optimize reaction time and acid concentration to avoid PEG chain degradation .

Advanced Research Questions

Q. How can solubility and stability challenges of this compound in aqueous and organic media be systematically addressed?

  • Methodology : Conduct solubility studies in buffers of varying pH and ionic strength. Use dynamic light scattering (DLS) to assess aggregation. For stability, employ accelerated degradation studies under stress conditions (e.g., elevated temperature, UV exposure) and analyze degradation products via LC-MS. Adjust PEG chain length or introduce co-solvents (e.g., ethanol) if instability persists .

Q. How should contradictory literature data on PEG chain length effects be resolved when designing drug delivery systems?

  • Methodology : Replicate key experiments from conflicting studies while controlling variables (e.g., molecular weight distribution, solvent purity). Use statistical meta-analysis to identify trends across studies. Validate findings with in vitro release assays (e.g., dialysis membranes) and in vivo pharmacokinetic models to reconcile discrepancies .

Q. What strategies can integrate this compound into multi-disciplinary studies combining chemical synthesis and biological activity assessment?

  • Methodology : Adopt a modular workflow:

Synthesize and characterize the compound.

Functionalize with targeting ligands (e.g., peptides) via carbodiimide-mediated coupling.

Evaluate cytotoxicity and cellular uptake in relevant cell lines.

Use fluorescence microscopy or flow cytometry to track intracellular trafficking. Cross-validate results with computational models (e.g., molecular docking) .

Q. How can Design of Experiments (DoE) improve the synthesis and functionalization of this compound?

  • Methodology : Define critical factors (e.g., reaction temperature, molar ratios, solvent polarity) and responses (yield, purity). Apply a fractional factorial design to screen variables, followed by response surface methodology (RSM) for optimization. Validate models with confirmation runs and use Pareto charts to prioritize significant factors .

Methodological Considerations for Data Rigor

  • Literature Review : Use databases like SciFinder and PubMed to identify primary sources. Differentiate between peer-reviewed journals and unreliable platforms (e.g., commercial blogs) .
  • Data Validation : Triangulate results using complementary techniques (e.g., NMR, MS, HPLC). Include negative controls in biological assays to confirm specificity .
  • Ethical and Safety Protocols : Adhere to institutional guidelines for handling hazardous reagents (e.g., trifluoroacetic acid) and disposal of PEG-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.